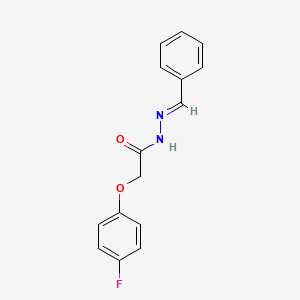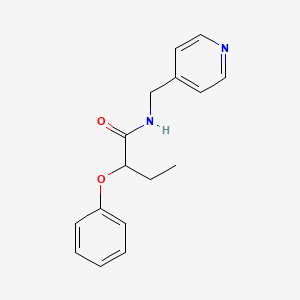![molecular formula C22H22N2O6 B3866667 N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine](/img/structure/B3866667.png)
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine
説明
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine, also known as MDV3100 or Enzalutamide, is a nonsteroidal antiandrogen drug that is used for the treatment of advanced prostate cancer. It was approved by the U.S. Food and Drug Administration (FDA) in 2012 and has since become a widely used treatment option for patients with prostate cancer.
作用機序
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine works by binding to the androgen receptor and preventing androgens, such as testosterone, from binding to the receptor. This leads to a decrease in the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to decrease the size of prostate tumors and improve overall survival in patients with advanced prostate cancer.
実験室実験の利点と制限
One of the main advantages of using N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in lab experiments is its specificity for the androgen receptor. This allows researchers to study the effects of blocking the androgen receptor on prostate cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in lab experiments is that it may not accurately reflect the complexity of the tumor microenvironment in vivo.
将来の方向性
There are a number of future directions for research on N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine. One area of interest is the use of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in combination with other drugs for the treatment of prostate cancer. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine. Additionally, there is ongoing research on the mechanisms of resistance to N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine and the development of new antiandrogen drugs to overcome this resistance.
科学的研究の応用
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor, which is a key driver of prostate cancer growth. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to have a lower risk of side effects compared to other antiandrogen drugs.
特性
IUPAC Name |
2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-13(2)19(22(27)28)24-21(26)16(23-20(25)15-6-4-3-5-7-15)10-14-8-9-17-18(11-14)30-12-29-17/h3-11,13,19H,12H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDFSYBNEFJMNA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-naphthaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3866587.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)

![N'-[4-(dimethylamino)benzylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B3866608.png)
![4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866612.png)
![3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B3866619.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3866639.png)
![N-(3,4-dimethylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3866650.png)

![N-(1-butyl-1H-tetrazol-5-yl)-N'-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea](/img/structure/B3866670.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B3866678.png)
![5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3866686.png)